

Spectroscopic and Synthetic Profile of 1-Boc-2-trimethylsilyl-indole: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Boc-2-trimethylsilyl-indole*

Cat. No.: B586822

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Boc-2-trimethylsilyl-indole (tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate), a valuable intermediate in organic synthesis. Due to the limited availability of published experimental data for this specific compound, this document combines known properties with predicted spectroscopic data based on the analysis of closely related analogs. Detailed experimental protocols for its synthesis and characterization are also proposed based on established chemical methodologies.

Chemical Properties

Property	Value	Source
CAS Number	146337-49-7	[1]
Molecular Formula	C ₁₆ H ₂₃ NO ₂ Si	[1]
Molecular Weight	289.44 g/mol	[1]
Synonyms	N-Boc-2-trimethylsilylindole, tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate	[1]

Spectroscopic Data (Predicted)

Disclaimer: The following spectroscopic data are predicted based on the analysis of similar indole derivatives and general principles of spectroscopy. Experimental verification is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	d	1H	Indole H-7
~ 7.4 - 7.6	d	1H	Indole H-4
~ 7.2 - 7.4	m	2H	Indole H-5, H-6
~ 6.5	s	1H	Indole H-3
~ 1.7	s	9H	Boc -C(CH ₃) ₃
~ 0.4	s	9H	TMS -Si(CH ₃) ₃

Table 2: Predicted ^{13}C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 150	Boc C=O
~ 140	Indole C-7a
~ 135	Indole C-2
~ 128	Indole C-3a
~ 124	Indole C-5
~ 123	Indole C-6
~ 120	Indole C-4
~ 115	Indole C-7
~ 105	Indole C-3
~ 84	Boc -C(CH ₃) ₃
~ 28	Boc -C(CH ₃) ₃
~ -1	TMS -Si(CH ₃) ₃

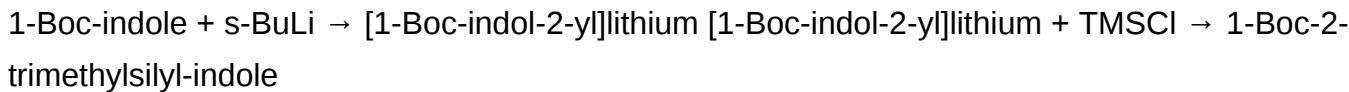
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2970	Strong	C-H stretch (aliphatic)
~ 1730	Strong	C=O stretch (Boc carbonyl)
~ 1450, 1370	Medium	C-H bend (aliphatic)
~ 1250	Strong	C-N stretch
~ 1160	Strong	C-O stretch (ester)
~ 840, 750	Strong	Si-C stretch, C-H bend (aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)


m/z	Relative Intensity (%)	Assignment
289	Moderate	[M] ⁺
233	High	[M - C ₄ H ₈] ⁺ (loss of isobutylene)
189	Moderate	[M - Boc] ⁺
159	Moderate	[M - Boc - 2CH ₃] ⁺
73	Very High	[Si(CH ₃) ₃] ⁺
57	High	[C(CH ₃) ₃] ⁺

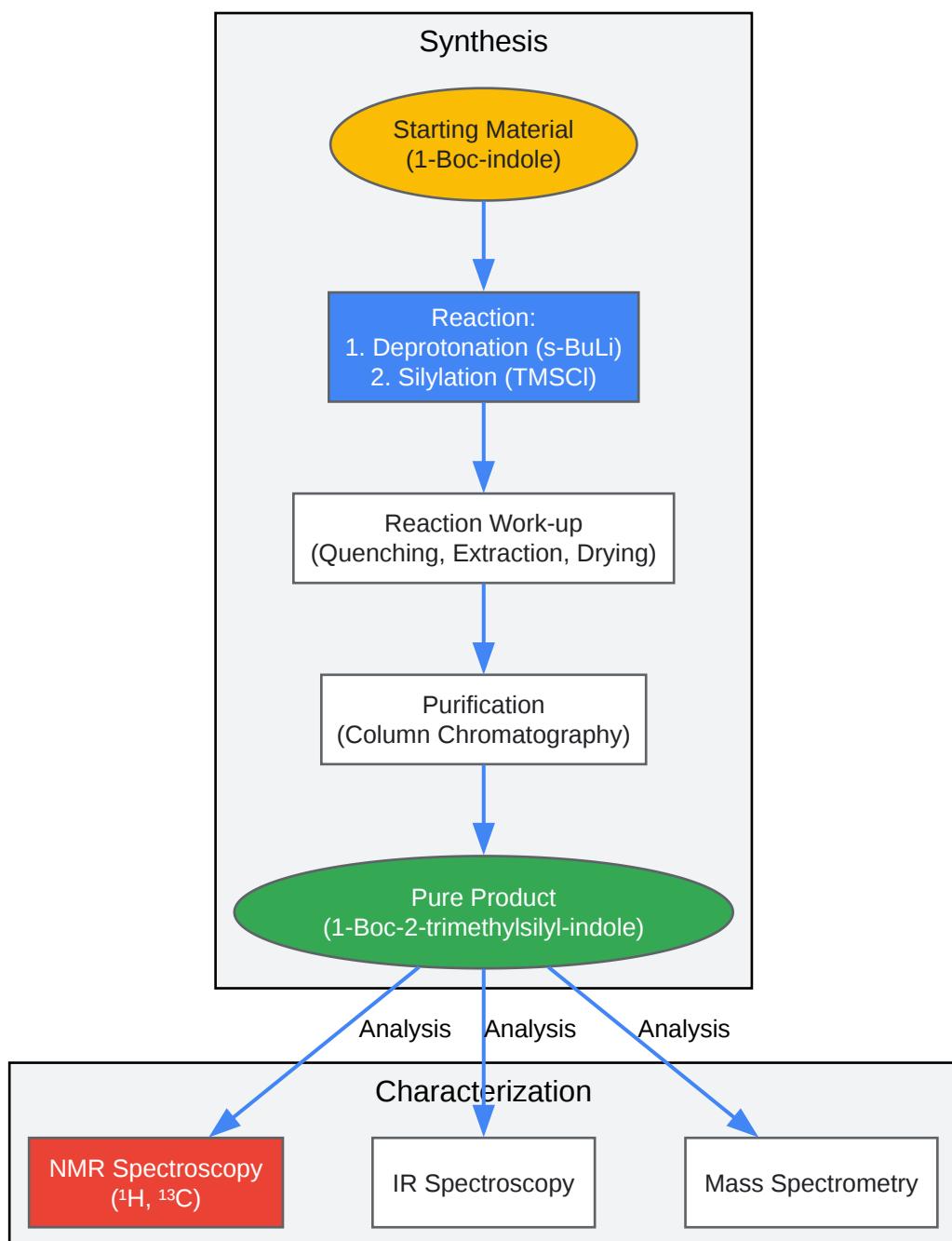
Experimental Protocols

Disclaimer: The following protocols are proposed based on general synthetic methodologies for similar compounds and have not been experimentally validated for this specific molecule. Appropriate safety precautions should be taken.

Synthesis of 1-Boc-2-trimethylsilyl-indole

Reaction Scheme:

Procedure:


- To a solution of 1-Boc-indole (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add s-butyllithium (s-BuLi, 1.1 equiv.) dropwise.
- Stir the resulting solution at -78 °C for 1 hour.

- Add chlorotrimethylsilane (TMSCl, 1.2 equiv.) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, 1-Boc-2-trimethylsilyl-indole.

Spectroscopic Characterization

- NMR Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
- IR Spectroscopy: Obtain the infrared spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer, either as a thin film on a salt plate (if oily) or as a KBr pellet (if solid).
- Mass Spectrometry: Analyze the purified product using a mass spectrometer with an electron ionization (EI) source to determine the molecular weight and fragmentation pattern.

Synthesis and Characterization Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-BOC-2-TRIMETHYLSILANYL-INDOLE | 146337-49-7 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1-Boc-2-trimethylsilyl-indole: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b586822#spectroscopic-data-for-1-boc-2-trimethylsilyl-indole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com